methyl 2-(adamantane-1-amido)benzoate
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Overview
Description
methyl 2-(adamantane-1-amido)benzoate is an organic compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(adamantane-1-amido)benzoate typically involves the reaction of adamantane derivatives with benzoic acid derivatives. One common method is the condensation reaction between 2-(adamantanylcarbonylamino)benzoic acid and methanol in the presence of a strong acid catalyst. This reaction proceeds under mild conditions and yields the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(adamantane-1-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-(adamantane-1-amido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of methyl 2-(adamantane-1-amido)benzoate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to biological targets. The ester and amide functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring and ester functional group.
Adamantane derivatives: Compounds like 1-adamantanol and 1-adamantanecarboxylic acid share the adamantane core structure.
Uniqueness
methyl 2-(adamantane-1-amido)benzoate is unique due to the combination of the adamantane core with the benzoate ester and amide functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-23-17(21)15-4-2-3-5-16(15)20-18(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPAZRYBJXHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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